Cas no 2445786-22-9 (3-(2-methylphenyl)azetidine hydrochloride)

3-(2-Methylphenyl)azetidine hydrochloride is a chiral azetidine derivative featuring a 2-methylphenyl substituent, commonly utilized as a versatile intermediate in pharmaceutical and organic synthesis. Its rigid azetidine ring structure enhances conformational control, making it valuable for designing bioactive molecules with improved selectivity and potency. The hydrochloride salt form ensures stability and solubility, facilitating handling and downstream reactions. This compound is particularly useful in medicinal chemistry for developing CNS-targeting agents, receptor modulators, and enzyme inhibitors. Its synthetic flexibility allows for further functionalization, enabling tailored modifications for specific research or industrial applications. High-purity grades are available to meet stringent analytical and process requirements.
3-(2-methylphenyl)azetidine hydrochloride structure
2445786-22-9 structure
Product Name:3-(2-methylphenyl)azetidine hydrochloride
CAS No:2445786-22-9
MF:C10H14ClN
MW:183.677861690521
MDL:MFCD08460705
CID:5686205
PubChem ID:154791361
Update Time:2025-05-24

3-(2-methylphenyl)azetidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methylphenyl)azetidine;hydrochloride
    • SY267185
    • 3-(2-methylphenyl)azetidine hydrochloride
    • EN300-23887087
    • MFCD08460705
    • 2445786-22-9
    • 3-(o-Tolyl)azetidine Hydrochloride
    • MDL: MFCD08460705
    • Inchi: 1S/C10H13N.ClH/c1-8-4-2-3-5-10(8)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H
    • InChI Key: FJFGWJXRDULTAJ-UHFFFAOYSA-N
    • SMILES: Cl.N1CC(C2C=CC=CC=2C)C1

Computed Properties

  • Exact Mass: 183.0814771g/mol
  • Monoisotopic Mass: 183.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

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3-(2-methylphenyl)azetidine hydrochloride Related Literature

Additional information on 3-(2-methylphenyl)azetidine hydrochloride

Introduction to 3-(2-methylphenyl)azetidine hydrochloride (CAS No. 2445786-22-9)

3-(2-methylphenyl)azetidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2445786-22-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class of heterocyclic molecules, characterized by a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of a 2-methylphenyl (ortho-tolyl) substituent at the 3-position of the azetidine ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and in vitro studies. This property is particularly advantageous for pharmaceutical applications where bioavailability and solubility are critical factors. The structural motif of 3-(2-methylphenyl)azetidine hydrochloride has garnered attention due to its potential as an intermediate in synthesizing novel therapeutic agents.

In recent years, there has been growing interest in azetidine derivatives as pharmacophores due to their ability to interact with biological targets in unique ways. The 2-methylphenyl group not only contributes to the compound's lipophilicity but also influences its binding affinity and selectivity. This makes 3-(2-methylphenyl)azetidine hydrochloride a promising candidate for further exploration in the development of small-molecule drugs targeting various diseases.

One of the most compelling aspects of this compound is its potential application in the field of oncology. Preliminary studies have suggested that azetidine derivatives can modulate enzyme activity and interfere with signaling pathways involved in cancer cell proliferation. Specifically, the 3-(2-methylphenyl)azetidine hydrochloride scaffold has shown promise in inhibiting kinases and other enzymes that are aberrantly expressed in tumor cells. These findings align with broader trends in oncology research, where small molecules are being designed to selectively target cancer-specific pathways.

Furthermore, the structural flexibility of azetidine rings allows for modifications that can enhance drug-like properties such as metabolic stability, permeability across biological membranes, and reduced toxicity. The 2-methylphenyl substituent, in particular, has been shown to improve binding interactions with certain protein targets, increasing the overall efficacy of potential drug candidates derived from this scaffold.

The synthesis of 3-(2-methylphenyl)azetidine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for preclinical and clinical studies.

In academic research, 3-(2-methylphenyl)azetidine hydrochloride has been used as a building block for generating libraries of derivatives through combinatorial chemistry approaches. These libraries are then screened for biological activity using high-throughput screening (HTS) technologies. Such an approach has led to the identification of novel compounds with therapeutic potential, further underscoring the importance of this scaffold in drug discovery.

The pharmacokinetic profile of 3-(2-methylphenyl)azetidine hydrochloride is another area of active investigation. Studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) properties to better understand how it behaves within the body. These studies are crucial for predicting drug efficacy and safety before moving into human clinical trials. Additionally, computational modeling techniques are being employed to predict how the compound will interact with biological systems based on its molecular structure.

Recent advancements in crystallography have allowed researchers to visualize how 3-(2-methylphenyl)azetidine hydrochloride interacts with biological targets at an atomic level. These structural insights have provided valuable information for designing next-generation drugs with improved binding affinity and selectivity. For instance, understanding the precise interactions between this compound and its target proteins has guided modifications aimed at enhancing therapeutic effects while minimizing off-target side effects.

The regulatory landscape for pharmaceutical compounds like 3-(2-methylphenyl)azetidine hydrochloride is stringent but well-defined. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require extensive preclinical data before approving new drugs for human use. This includes toxicology studies, pharmacokinetic assessments, and clinical trials evaluating safety and efficacy across diverse patient populations.

As research into 3-(2-methylphenyl)azetidine hydrochloride progresses, collaboration between academic institutions, biotechnology companies, and pharmaceutical firms will be essential for translating laboratory discoveries into viable therapeutics. Such partnerships leverage complementary expertise and resources to accelerate drug development pipelines effectively.

The potential applications of this compound extend beyond oncology into other therapeutic areas such as neurodegenerative diseases, inflammation, and infectious disorders. The versatility of azetidine scaffolds allows them to be tailored for multiple disease targets by modifying functional groups or introducing additional substituents while retaining core structural features that contribute to biological activity.

In conclusion,3-(2-methylphenyl)azetidine hydrochloride (CAS No. 2445786-22-9) represents a significant advancement in pharmaceutical chemistry with broad implications for drug discovery efforts worldwide。 Its unique structural features combined with promising preclinical results position it as a key candidate for further investigation into novel therapeutic agents targeting various diseases。 As research continues,this compound is expected to play an increasingly important role in developing next-generation medicines that improve patient outcomes through innovative molecular designs。

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